molecular formula C8H13N3O B12870238 N-tert-butyl-1H-pyrazole-5-carboxamide CAS No. 847253-27-4

N-tert-butyl-1H-pyrazole-5-carboxamide

Cat. No.: B12870238
CAS No.: 847253-27-4
M. Wt: 167.21 g/mol
InChI Key: CUGLONFNGQBMPL-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-1H-pyrazole-3-carboxamide is an organic compound featuring a pyrazole ring substituted with a tert-butyl group and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid, while reduction may produce pyrazole-3-carboxamide derivatives.

Scientific Research Applications

N-(tert-Butyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-tert-butyl-1H-pyrazole-5-carboxamide (NTBPC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of the biological activity associated with NTBPC, including its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

NTBPC is characterized by a pyrazole ring with a tert-butyl group and a carboxamide functional group. Its molecular formula is C8H13N3OC_8H_{13}N_3O with a molecular weight of 167.21 g/mol. The structural features of NTBPC facilitate its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

1. Inhibitory Effects on Enzymatic Pathways

Research indicates that NTBPC may serve as an inhibitor in several biochemical pathways, particularly those involving kinases. For instance, studies have shown that pyrazole derivatives can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often implicated in cancer proliferation and survival . The inhibition of this pathway by NTBPC could lead to potential applications in cancer treatment.

2. Insecticidal Activity

NTBPC has also been explored for its insecticidal properties. A study highlighted the efficacy of pyrazole derivatives in targeting insect receptors, suggesting that NTBPC could be utilized as an insecticide . The compound's binding affinity to the ecdysone receptor (EcR) has been investigated, revealing that it may mimic the action of known insecticides like tebufenozide .

The biological activity of NTBPC can be attributed to its ability to interact with specific enzymes and receptors:

  • Binding to Kinases : NTBPC may inhibit kinase activity through competitive binding at the active site, disrupting downstream signaling pathways.
  • Receptor Interaction : The compound's structural similarity to natural ligands allows it to bind to receptors such as EcR, influencing gene expression related to growth and development in insects .

Comparative Analysis with Related Compounds

A comparison table below illustrates how NTBPC relates to other pyrazole derivatives in terms of structure and biological activity:

Compound NameStructural FeaturesUnique Aspects
This compoundPyrazole ring with tert-butyl and carboxamide groupPotential ERK inhibition and insecticidal properties
3-tert-butyl-1H-pyrazole-5-carboxylic acidContains a carboxylic acid instead of amideMore acidic properties; potential for different reactivity
1-(tert-butyl)-3-methylpyrazoleMethyl substitution at position 3May exhibit different biological activities due to methyl group

Case Study 1: Insecticidal Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds similar to NTBPC exhibited significant insecticidal activity against cotton bollworm. Symptoms observed in treated insects were comparable to those treated with established insecticides, indicating the potential effectiveness of NTBPC as a novel insecticide .

Case Study 2: Cancer Treatment Potential

In vitro studies have shown that NTBPC can inhibit cell proliferation in cancer cell lines by targeting the ERK pathway. This suggests that further investigation into its pharmacokinetics and toxicity profiles could pave the way for its development as an anticancer agent .

Properties

CAS No.

847253-27-4

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-tert-butyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12)

InChI Key

CUGLONFNGQBMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=NN1

Origin of Product

United States

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